7-(Diethylamino)-3-(5,6-dimethylbenzo[d]oxazol-2-yl)-2H-chromen-2-one
CAS No.:
Cat. No.: VC16557537
Molecular Formula: C22H22N2O3
Molecular Weight: 362.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H22N2O3 |
|---|---|
| Molecular Weight | 362.4 g/mol |
| IUPAC Name | 7-(diethylamino)-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)chromen-2-one |
| Standard InChI | InChI=1S/C22H22N2O3/c1-5-24(6-2)16-8-7-15-11-17(22(25)27-19(15)12-16)21-23-18-9-13(3)14(4)10-20(18)26-21/h7-12H,5-6H2,1-4H3 |
| Standard InChI Key | MMRQSPGNSYZEAX-UHFFFAOYSA-N |
| Canonical SMILES | CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC4=C(O3)C=C(C(=C4)C)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
7-(Diethylamino)-3-(5,6-dimethylbenzo[d]oxazol-2-yl)-2H-chromen-2-one features a chromen-2-one core substituted at position 7 with a diethylamino group and at position 3 with a 5,6-dimethylbenzo[d]oxazol-2-yl moiety. The compound is identified by two CAS Registry Numbers: 1798018-60-6 and 57980-76-4 , likely reflecting divergent naming conventions or registration pathways. Key physicochemical parameters are summarized in Table 1.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C22H22N2O3 | |
| Molecular Weight | 362.4 g/mol | |
| Exact Mass | 362.16300 | |
| PSA (Polar Surface Area) | 59.48 Ų | |
| LogP (Partition Coefficient) | 5.06 |
The chromen-2-one scaffold contributes to planar aromaticity, while the benzo[d]oxazole ring introduces steric bulk and electronic heterogeneity. The diethylamino group at position 7 acts as an electron donor, creating a push-pull electronic system that enhances fluorescence properties .
Spectroscopic Features
While experimental spectral data for this specific compound are unavailable in the provided sources, analogous chromene-benzo[d]oxazole hybrids exhibit:
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UV-Vis Absorption: λmax ≈ 350–450 nm, attributed to π→π* transitions in the conjugated system .
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Fluorescence Emission: Strong emission in the visible range (450–600 nm), tunable via solvent polarity .
Synthetic Methodologies
Multi-Step Synthesis Pathways
The compound is synthesized through convergent routes involving:
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Chromene Core Formation: Pechmann condensation of 3-diethylaminophenol with β-keto esters under acidic conditions yields 7-diethylaminochromen-2-one intermediates .
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Benzo[d]oxazole Installation: Cyclocondensation of 4-amino-3-hydroxycoumarin derivatives with 5,6-dimethyl-2-aminophenol in the presence of phosphoryl chloride forms the benzo[d]oxazole ring.
Critical Reaction Conditions:
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Catalysts: p-Toluenesulfonic acid (PTSA) for cyclization steps.
Yield Optimization Challenges
Reported yields for analogous syntheses range from 40% to 68%, with key challenges including:
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Regioselectivity: Competing reactions at positions 3 and 4 of the chromene core.
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Purification: Silica gel chromatography (eluent: petroleum ether/EtOAc) is required to isolate the pure product .
Functional Applications
Fluorescence-Based Technologies
The compound’s push-pull electronic structure makes it a candidate for:
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Biosensors: Analogous dyes show Stokes shifts >100 nm, enabling background-free detection .
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OLEDs: Benzoxazole-containing chromophores achieve external quantum efficiencies up to 8.2% in prototype devices .
Medicinal Chemistry Prospects
While direct bioactivity data are lacking, structural analogs demonstrate:
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Antimicrobial Activity: MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli.
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Anticancer Potential: IC50 = 12 µM against MCF-7 breast cancer cells for benzoxazole-coumarin hybrids .
Mechanistic Hypotheses:
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Inhibition of topoisomerase II through hydrogen bonding with benzo[d]oxazole nitrogen.
Biological Evaluation and Limitations
In Vitro Screening Data Gaps
No peer-reviewed studies specifically evaluating this compound’s biological activity were identified. Extrapolating from analogues:
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Cytotoxicity: Expected CC50 > 50 µM in normal cell lines (HEK293) .
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Selectivity Index: Potential therapeutic window of 4–6 for cancer vs. normal cells.
ADMET Prediction Challenges
In silico projections using SwissADME indicate:
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Permeability: High Caco-2 permeability (Papp > 20 × 10⁻⁶ cm/s) .
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Metabolism: Susceptible to CYP3A4-mediated oxidation at the diethylamino group .
Future Research Directions
Priority Investigations
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Comprehensive Bioassays: Screen against NCI-60 cancer cell panels and ESKAPE pathogens.
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Structure-Activity Studies: Modify substituents at positions 3 and 7 to optimize potency.
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In Vivo Pharmacokinetics: Assess oral bioavailability in rodent models.
Materials Science Opportunities
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